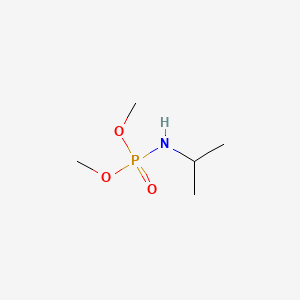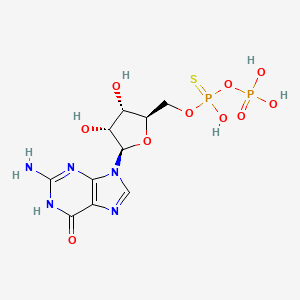
1,3,5-Triphenyl-1,3,5-diazaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triphenyl-1,3,5-diazaphosphinane is a chemical compound known for its unique structure and properties It belongs to the class of diazaphosphorinanes, which are characterized by the presence of nitrogen and phosphorus atoms in a cyclic arrangement
Vorbereitungsmethoden
The synthesis of 1,3,5-Triphenyl-1,3,5-diazaphosphinane typically involves the reaction of triphenylphosphine with azides under controlled conditions. One common method includes the use of triphenylphosphine and an azide compound in a solvent such as dichloromethane, followed by stirring at room temperature. The reaction proceeds through the formation of a phosphazide intermediate, which then cyclizes to form the desired diazaphosphinane .
Analyse Chemischer Reaktionen
1,3,5-Triphenyl-1,3,5-diazaphosphinane undergoes various chemical reactions, including complexation with metal ions. It forms stable complexes with metals such as platinum (II), cobalt (II), nickel (II), and copper (I). These complexes are characterized by coordination at the phosphorus and nitrogen atoms . The compound can also participate in substitution reactions, where the phenyl groups can be replaced by other substituents under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3,5-Triphenyl-1,3,5-diazaphosphinane primarily involves its ability to coordinate with metal ions. The phosphorus and nitrogen atoms in the compound act as donor sites, allowing it to form stable complexes with metals. This coordination can influence the reactivity and properties of the metal center, making it useful in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triphenyl-1,3,5-diazaphosphinane can be compared to other diazaphosphorinanes and related compounds:
1,3,5-Triazines: These compounds also contain nitrogen atoms in a cyclic arrangement but differ in their chemical properties and reactivity.
1,3,5-Triphenylbenzene: While structurally similar, this compound lacks the phosphorus and nitrogen atoms, resulting in different chemical behavior and applications.
5-[Di(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1′ H -[1,4′]bipyrazole: This compound is used as a ligand in catalysis, similar to this compound, but with different structural features and reactivity.
Eigenschaften
| 72897-05-3 | |
Molekularformel |
C21H21N2P |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1,3,5-triphenyl-1,3,5-diazaphosphinane |
InChI |
InChI=1S/C21H21N2P/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI-Schlüssel |
FAPRNLDOPGDKHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CP(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)


![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)


